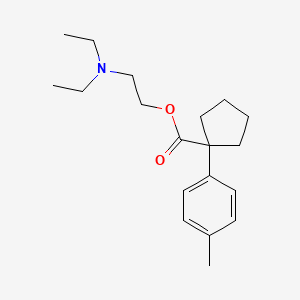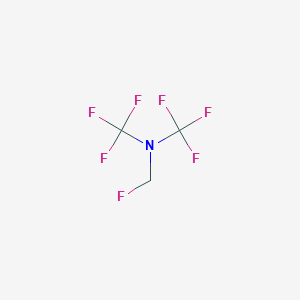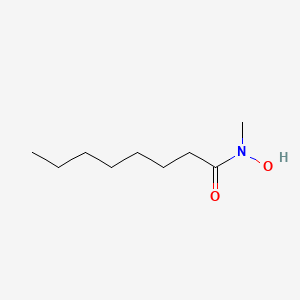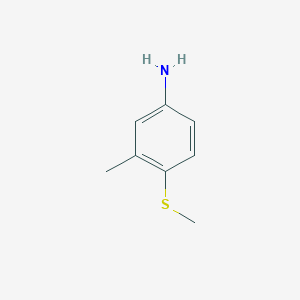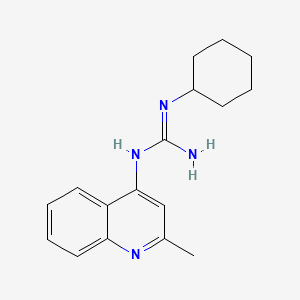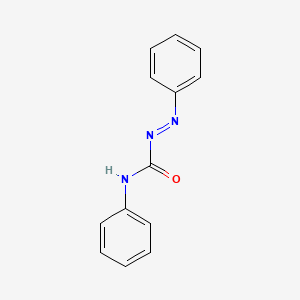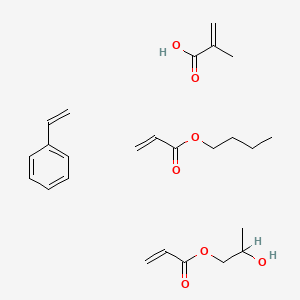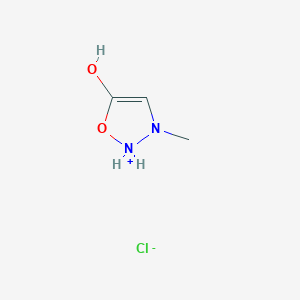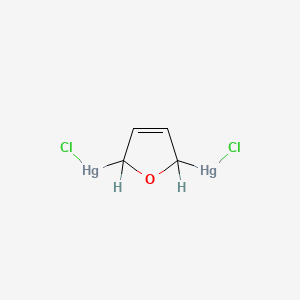
Mercury, 2,5-furylidenebis(chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, 2,5-furylidenebis(chloro-) is an organometallic compound with the molecular formula C4-H2-Cl2-Hg2-O and a molecular weight of 538.14 This compound is known for its unique structure, which includes a furan ring bonded to mercury atoms through chlorine atoms
Métodos De Preparación
The synthesis of Mercury, 2,5-furylidenebis(chloro-) typically involves the reaction of furan derivatives with mercury chloride under specific conditions. One common method includes the use of 2,5-dichlorofuran as a starting material, which reacts with mercury(II) chloride in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Mercury, 2,5-furylidenebis(chloro-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide under specific conditions.
Reduction: It can be reduced to elemental mercury using appropriate reducing agents.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mercury, 2,5-furylidenebis(chloro-) has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which Mercury, 2,5-furylidenebis(chloro-) exerts its effects involves its ability to bind with various molecular targets. The compound’s mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular functions . The pathways involved in its action include the chelation of mercury ions and the formation of stable complexes with biomolecules.
Comparación Con Compuestos Similares
Mercury, 2,5-furylidenebis(chloro-) can be compared with other organomercury compounds such as mercury(II) chloride and methylmercury. While all these compounds contain mercury, they differ in their chemical structures and reactivity:
Propiedades
Número CAS |
67465-41-2 |
|---|---|
Fórmula molecular |
C4H4Cl2Hg2O |
Peso molecular |
540.16 g/mol |
Nombre IUPAC |
chloro-[5-(chloromercurio)-2,5-dihydrofuran-2-yl]mercury |
InChI |
InChI=1S/C4H4O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
Clave InChI |
KHMNHJAVDGGCFD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(OC1[Hg]Cl)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



